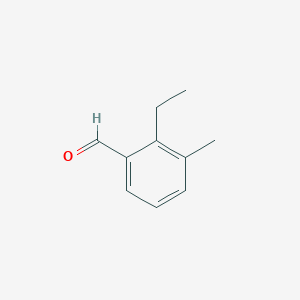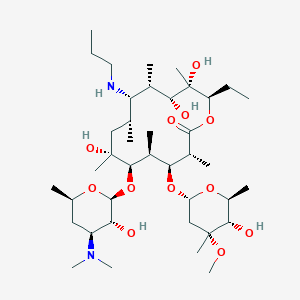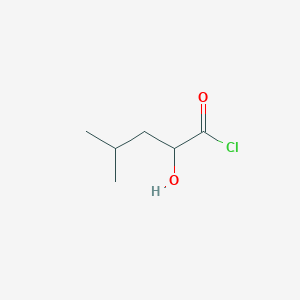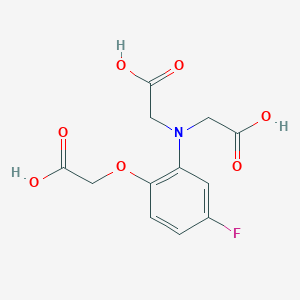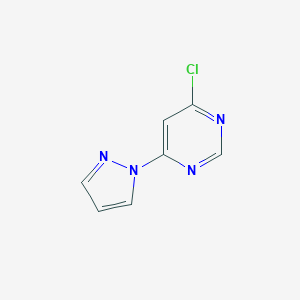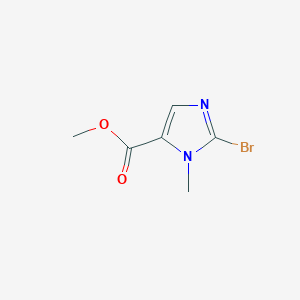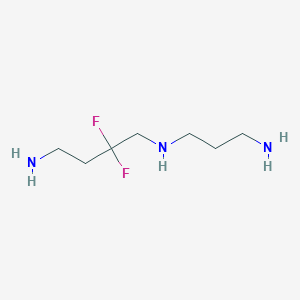
6,6-Difluorospermidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluorospermidine is a synthetic polyamine that has recently gained attention in scientific research due to its potential applications in various fields. Polyamines are essential molecules that play a crucial role in many biological processes, including DNA replication, transcription, and translation. 6,6-Difluorospermidine is a modified form of spermidine, which is a naturally occurring polyamine found in all living organisms.
Wissenschaftliche Forschungsanwendungen
6,6-Difluorospermidine has several potential applications in scientific research. One of the most promising applications is in cancer research. Polyamines are known to play a crucial role in cancer cell proliferation, and 6,6-Difluorospermidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6,6-Difluorospermidine has been shown to have antiviral properties, making it a potential candidate for the treatment of viral infections. Other potential applications include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 6,6-Difluorospermidine is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme spermidine synthase, which is responsible for the synthesis of spermidine. By inhibiting this enzyme, 6,6-Difluorospermidine reduces the levels of spermidine in the cell, which can lead to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
6,6-Difluorospermidine has several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the levels of polyamines in the cell. Additionally, it has been shown to have antiviral properties and can reduce the replication of certain viruses. In vivo studies have shown that it can reduce tumor growth in animal models and improve the survival of infected animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,6-Difluorospermidine in lab experiments is its stability and solubility in water. This makes it easy to work with and allows for accurate dosing. Additionally, it has a high yield and purity, which makes it a reliable reagent. However, one of the limitations of using 6,6-Difluorospermidine is its potential toxicity. It is important to use caution when working with this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on 6,6-Difluorospermidine. One potential direction is the development of new cancer therapies based on the inhibition of polyamine synthesis. Additionally, further research is needed to fully understand the mechanism of action of 6,6-Difluorospermidine and its potential applications in the treatment of neurodegenerative diseases and viral infections. Finally, more studies are needed to determine the safety and toxicity of 6,6-Difluorospermidine in humans, which will be essential for its eventual use in clinical settings.
Conclusion:
In conclusion, 6,6-Difluorospermidine is a promising compound with several potential applications in scientific research. Its stability, solubility, and high yield make it a reliable reagent for lab experiments. Its ability to inhibit the growth of cancer cells and reduce viral replication make it a potential candidate for the development of new cancer therapies and antiviral drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 6,6-Difluorospermidine involves the reaction of spermidine with a fluorinating agent such as hydrogen fluoride or tetrafluoroboric acid. The reaction produces a stable, water-soluble compound that can be purified using standard chromatographic techniques. The yield of the synthesis is typically high, and the purity of the product is excellent.
Eigenschaften
CAS-Nummer |
111397-40-1 |
|---|---|
Produktname |
6,6-Difluorospermidine |
Molekularformel |
C7H17F2N3 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-2,2-difluorobutane-1,4-diamine |
InChI |
InChI=1S/C7H17F2N3/c8-7(9,2-4-11)6-12-5-1-3-10/h12H,1-6,10-11H2 |
InChI-Schlüssel |
IETGRDVAZYBZCY-UHFFFAOYSA-N |
SMILES |
C(CN)CNCC(CCN)(F)F |
Kanonische SMILES |
C(CN)CNCC(CCN)(F)F |
Andere CAS-Nummern |
111397-40-1 |
Synonyme |
6,6-difluorospermidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



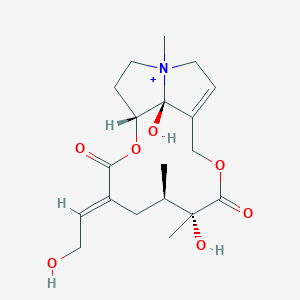
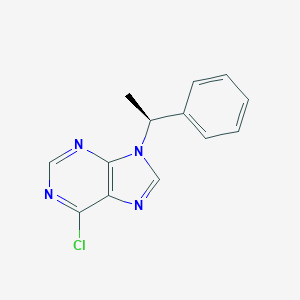
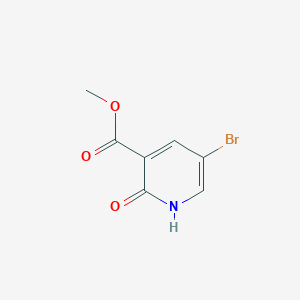
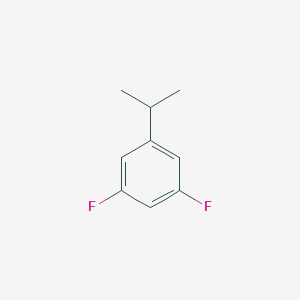
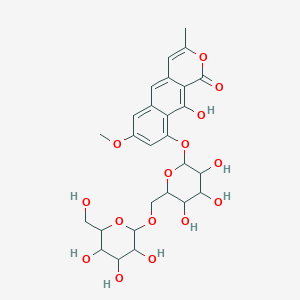
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
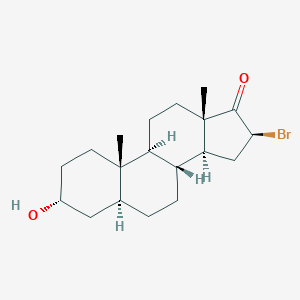
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
